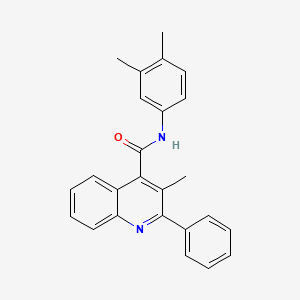![molecular formula C20H22N2O7S B4693581 diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4693581.png)
diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate
説明
Diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate, also known as DMTD, is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. This compound is a thiophene derivative that contains a nitrobenzoyl group and has been found to exhibit various biological and physiological effects.
作用機序
The exact mechanism of action of diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, which may contribute to its potential anticancer activity.
Biochemical and Physiological Effects:
diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the modulation of protein and enzyme activity, and the potential to act as an antioxidant. Additionally, diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate has been found to have low toxicity, making it a promising candidate for further research.
実験室実験の利点と制限
One advantage of using diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate in lab experiments is its low toxicity, which makes it a safer alternative to other compounds that may have harmful effects. Additionally, diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research involving diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate. One potential area of study is the development of diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate-based anticancer agents, which may have improved efficacy and lower toxicity compared to current treatments. Additionally, further research is needed to fully understand the mechanism of action of diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate and its potential interactions with proteins and enzymes. Finally, the synthesis of novel diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate derivatives may lead to the discovery of new compounds with unique biological and physiological effects.
科学的研究の応用
Diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate has been studied for its potential applications in various scientific research fields, including organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate has been used as a building block for the synthesis of other thiophene derivatives. In medicinal chemistry, diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate has been investigated for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate has been studied for its ability to interact with proteins and enzymes, which may have implications for drug discovery.
特性
IUPAC Name |
dipropan-2-yl 3-methyl-5-[(4-nitrobenzoyl)amino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S/c1-10(2)28-19(24)15-12(5)16(20(25)29-11(3)4)30-18(15)21-17(23)13-6-8-14(9-7-13)22(26)27/h6-11H,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJCHLRFGDDODC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B4693513.png)
![2-({4-allyl-5-[(2-ethoxy-4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4693521.png)
![2-phenoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4693536.png)
![1-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4693542.png)
![N-[2-({2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B4693545.png)
![N-{5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4693550.png)
![ethyl 2-(benzoylamino)-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4693552.png)

![1-(ethylsulfonyl)-N'-[3-(trifluoromethyl)benzylidene]-3-piperidinecarbohydrazide](/img/structure/B4693557.png)


![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea](/img/structure/B4693595.png)
